Cas no 2229294-25-9 (3-amino-2-(5-propylthiophen-2-yl)propanoic acid)

3-amino-2-(5-propylthiophen-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-amino-2-(5-propylthiophen-2-yl)propanoic acid
- EN300-1752154
- 2229294-25-9
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- インチ: 1S/C10H15NO2S/c1-2-3-7-4-5-9(14-7)8(6-11)10(12)13/h4-5,8H,2-3,6,11H2,1H3,(H,12,13)
- InChIKey: KFJFBXUEVGBBIB-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=C1C(C(=O)O)CN)CCC
計算された属性
- せいみつぶんしりょう: 213.08234989g/mol
- どういたいしつりょう: 213.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 91.6Ų
3-amino-2-(5-propylthiophen-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1752154-5.0g |
3-amino-2-(5-propylthiophen-2-yl)propanoic acid |
2229294-25-9 | 5g |
$4349.0 | 2023-06-03 | ||
Enamine | EN300-1752154-10.0g |
3-amino-2-(5-propylthiophen-2-yl)propanoic acid |
2229294-25-9 | 10g |
$6450.0 | 2023-06-03 | ||
Enamine | EN300-1752154-0.5g |
3-amino-2-(5-propylthiophen-2-yl)propanoic acid |
2229294-25-9 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1752154-0.1g |
3-amino-2-(5-propylthiophen-2-yl)propanoic acid |
2229294-25-9 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1752154-2.5g |
3-amino-2-(5-propylthiophen-2-yl)propanoic acid |
2229294-25-9 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1752154-10g |
3-amino-2-(5-propylthiophen-2-yl)propanoic acid |
2229294-25-9 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1752154-0.25g |
3-amino-2-(5-propylthiophen-2-yl)propanoic acid |
2229294-25-9 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1752154-1.0g |
3-amino-2-(5-propylthiophen-2-yl)propanoic acid |
2229294-25-9 | 1g |
$1500.0 | 2023-06-03 | ||
Enamine | EN300-1752154-5g |
3-amino-2-(5-propylthiophen-2-yl)propanoic acid |
2229294-25-9 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1752154-0.05g |
3-amino-2-(5-propylthiophen-2-yl)propanoic acid |
2229294-25-9 | 0.05g |
$1261.0 | 2023-09-20 |
3-amino-2-(5-propylthiophen-2-yl)propanoic acid 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
3-amino-2-(5-propylthiophen-2-yl)propanoic acidに関する追加情報
Professional Introduction to 3-amino-2-(5-propylthiophen-2-yl)propanoic acid (CAS No. 2229294-25-9)
3-amino-2-(5-propylthiophen-2-yl)propanoic acid, identified by its Chemical Abstracts Service number CAS No. 2229294-25-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework combining an amino acid derivative with a thiophene ring system, has garnered attention for its potential applications in drug discovery and material science.
The structural composition of 3-amino-2-(5-propylthiophen-2-yl)propanoic acid consists of a propanoic acid backbone substituted with an amino group at the third position and a 5-propylthiophene moiety at the second position. This configuration imparts distinct chemical and biological properties, making it a valuable scaffold for developing novel therapeutic agents. The presence of both polar and non-polar functional groups enhances its solubility and interaction with biological targets, which is crucial for pharmaceutical applications.
In recent years, there has been growing interest in heterocyclic compounds, particularly those incorporating thiophene rings, due to their diverse pharmacological activities. Thiophene derivatives are known for their role in various biological processes, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a propyl group in the thiophene ring further modulates the electronic properties of the molecule, influencing its reactivity and biological activity.
One of the most compelling aspects of 3-amino-2-(5-propylthiophen-2-yl)propanoic acid is its potential as a building block for more complex molecules. Researchers have utilized this compound in the synthesis of peptidomimetics and protease inhibitors, where its structural features provide stability and specificity. The amino group at the third position allows for further functionalization, enabling the creation of derivatives with tailored properties for targeted therapies.
Recent studies have highlighted the role of amino acid derivatives in modulating enzyme activity and protein-protein interactions. The structural motif found in 3-amino-2-(5-propylthiophen-2-yl)propanoic acid has been explored in the development of small-molecule inhibitors that disrupt pathogenic pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The thiophene ring contributes to hydrophobic interactions with target proteins, enhancing binding affinity.
The synthesis of 3-amino-2-(5-propylthiophen-2-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium catalysis, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only ensure high yields but also minimize byproduct formation, making the process scalable for industrial applications.
The pharmacokinetic properties of this compound are also under investigation. Studies indicate that modifications to the propylthiophene moiety can significantly affect metabolic stability and bioavailability. By optimizing these structural features, researchers aim to develop derivatives with improved pharmacokinetic profiles, ensuring better therapeutic efficacy and patient compliance.
In conclusion, 3-amino-2-(5-propylthiophen-2-yl)propanoic acid (CAS No. 2229294-25-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and versatile functionalization potential make it an attractive scaffold for developing novel drugs targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in advancing therapeutic strategies.
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